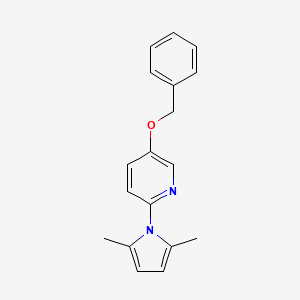
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Descripción general
Descripción
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound with the linear formula C4H4N2O2 . It has a molecular weight of 112.09 . The compound is colorless to yellow sticky oil to semi-solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including this compound, has been a subject of interest in various research studies . For instance, a process for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and 2,4,6-triarylpyridines has been described using an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst, graphene oxide (GO) .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical and Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 112.09 and a linear formula of C4H4N2O2 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is involved in various synthetic pathways. Palazzo, Baiocchi, and Picconi (1979) discussed its synthesis starting from chloromethyl and dichloromethyl derivatives. This compound exhibits stabilization in its hydrated form, a peculiar behavior analyzed through spectroscopic data (Palazzo, Baiocchi, & Picconi, 1979).
Antimicrobial Applications
Tyrkov and Sukhenko (2004) explored the antimicrobial properties of 5-nitromethyl-1,2,4-oxadiazole derivatives, including substituted nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones. These compounds exhibited significant antimicrobial effects, especially when conjugated with double bonds, nitro groups, or carbonyl groups (Tyrkov & Sukhenko, 2004).
Energetic Material Development
In the field of energetic materials, Xu, Yang, and Cheng (2018) designed derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide, including 4-methyl-1,2,5-oxadiazole-3-carboxaldehyde 5-oxide derivatives. These compounds showed potential as melt-cast explosives due to their physicochemical and energetic properties, such as positive heat of formation and acceptable sensitivities (Xu, Yang, & Cheng, 2018).
Antifungal Screening
Mhaske, Shelke, Gadge, and Shinde (2016) synthesized and screened various 1,3,4-oxadiazole derivatives for antifungal activity. These compounds, including 5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazoles, showed efficacy against strains like Candida albicans and Aspergillus niger (Mhaske, Shelke, Gadge, & Shinde, 2016).
Synthetic Versatility
3-Methyl-4H-[1,2,4]-oxadiazol-5-one, a related compound, demonstrates its utility as a protected acetamidine in various synthetic sequences. Moormann et al. (2004) highlighted its stability and versatility in different chemical reactions, showing its potential in the synthesis of complex molecules (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some compounds have been evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the in vivo toxicity of similar compounds has been evaluated, and some have been found to be non-toxic to mice at the concentration of 100 mg/kg .
Result of Action
1,2,4-oxadiazoles have been associated with various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Biochemical Properties
This property allows them to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Some oxadiazoles have shown dose-dependent anticancer activities against various cell lines
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some oxadiazoles have been found to be non-toxic to mice at a concentration of 100 mg/kg .
Propiedades
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWTWNMQUXTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)
![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)




![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)

